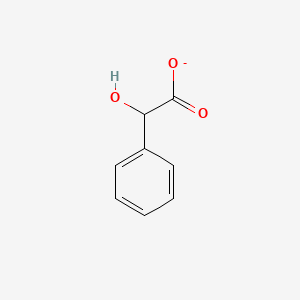
Mandelate
Übersicht
Beschreibung
Mandelate is a hydroxy monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a mandelic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1.1 Drug Synthesis and Pharmaceutical Applications
Mandelate and its derivatives are crucial in the synthesis of various pharmaceuticals. They serve as important building blocks in drug development, particularly in creating chiral compounds necessary for effective drug action. For instance, the mandelic acid degradation pathway from Pseudomonas putida is extensively studied for its enzymes that facilitate the conversion of aromatic compounds into useful intermediates for drug synthesis .
A notable application is the use of methenamine this compound as a urinary antibacterial agent. In acidic urine, methenamine is converted to formaldehyde, which exhibits antibacterial properties. Recent studies have developed pH-sensitive nanoparticles that encapsulate methenamine this compound to enhance its therapeutic efficacy against cancer cells by inducing DNA damage through localized formaldehyde release .
1.2 Enzyme Catalysis
This compound racemase (EC 5.1.2.2) catalyzes the interconversion of mandelic acid enantiomers, which is essential for synthesizing optically active compounds. The enzyme's active site exhibits hydrophobic characteristics that allow it to accommodate various substrate analogues, demonstrating its potential in kinetic resolution and biocatalysis . Research has shown that modifications to the enzyme can enhance its catalytic efficiency and substrate specificity, making it a valuable tool in synthetic organic chemistry .
Metabolic Pathways
2.1 this compound Pathway in Yeasts
Recent genomic and metabolomic studies have identified a this compound pathway in certain yeasts, such as Hanseniaspora vineae, which synthesizes benzenoids from phenylalanine and tyrosine via phenylpyruvate intermediates. This pathway provides insights into alternative routes for producing valuable aromatic compounds that are essential in various biological processes . The discovery of this pathway enhances our understanding of yeast metabolism and opens new avenues for biotechnological applications.
Case Studies
Analyse Chemischer Reaktionen
Mandelate Racemase Activity
This compound racemase catalyzes the interconversion of the R and S enantiomers of this compound . The enzyme employs a two-base mechanism . Lys166 and His297 act as acid/base catalysts specific to (S) and (R) respectively .
This compound Metabolic Process
This compound plays a role in the this compound metabolic process. Enzymes such as this compound racemase and this compound dehydrogenase facilitate the conversion of mandelic acid derivatives, including this compound, into other compounds through oxidation and reduction reactions. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, where it undergoes catalytic transformations.
Effects on Germination
This compound can significantly affect the germination of certain bacterial spores. For example, it has been found to have additive effects on the levels and rates of germination in non-heat-shocked spores of Bacillus anthracis strain Sterne .
Lactate Interactions
This compound interacts with other compounds, such as lactate, to potentiate germination. While lactate alone may be ineffective, it can enhance the germinating effect of germinants like L-alanine and inosine. When this compound and lactate are combined with germinants, they produce an additive effect, resulting in the greatest rate and extent of germination .
Eigenschaften
CAS-Nummer |
769-61-9 |
|---|---|
Molekularformel |
C8H7O3- |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1 |
InChI-Schlüssel |
IWYDHOAUDWTVEP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













